Amisulpride

Description

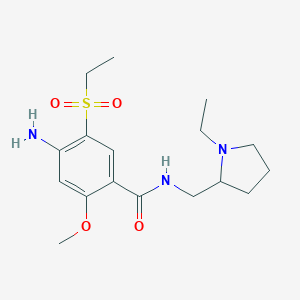

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042613 | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 2.93e-01 g/L | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71675-85-9, 53583-79-2 | |

| Record name | Amisulpride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulpride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amisulpride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amisulpride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127, 126 - 127 °C | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mechanism of action of Amisulpride on dopamine D2/D3 receptors.

An In-Depth Technical Guide to the Mechanism of Action of Amisulpride on Dopamine D2/D3 Receptors

Introduction

Amisulpride is a substituted benzamide atypical antipsychotic agent utilized in the treatment of schizophrenia and dysthymia.[1][2] Its clinical efficacy is attributed to a unique and highly selective pharmacological profile, characterized by potent antagonism of dopamine D2 and D3 receptors with minimal to no affinity for other receptor systems, including serotonergic (with the exception of 5-HT7), adrenergic, histaminergic, or cholinergic receptors.[1][3] A defining feature of Amisulpride is its dose-dependent mechanism of action. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission, which is thought to alleviate negative and depressive symptoms.[2] At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, primarily in limbic regions, to control the positive symptoms of schizophrenia. This document provides a comprehensive technical overview of Amisulpride's interaction with D2/D3 receptors, summarizing quantitative data, detailing key experimental methodologies, and illustrating the underlying molecular and cellular mechanisms.

Receptor Binding and Selectivity Profile

Amisulpride demonstrates high and roughly equivalent affinity for both D2 and D3 receptor subtypes. In vitro studies using cloned human receptors have established its nanomolar potency. The active enantiomer, (-)S-amisulpride, is primarily responsible for this high-affinity binding. This selectivity for D2/D3 receptors, coupled with a lack of significant interaction with other neurotransmitter receptors, underpins its "atypical" profile and contributes to a favorable side-effect profile compared to first-generation antipsychotics.

Quantitative Data: In Vitro Binding Affinities

The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Ki (nM) | Source |

| Amisulpride (racemic) | Human Dopamine D2 | 2.8 | |

| Amisulpride (racemic) | Human Dopamine D3 | 3.2 | |

| Amisulpride (racemic) | Human Dopamine D2/D3 | ~3 | |

| esamisulpride ((S)-enantiomer) | Human Dopamine D2 | 4.0 | |

| aramisulpride ((R)-enantiomer) | Human Dopamine D2 | 140 | |

| esamisulpride ((S)-enantiomer) | Human Dopamine D3 | 0.72 | |

| aramisulpride ((R)-enantiomer) | Human Dopamine D3 | 13.9 |

Dose-Dependent Mechanism of Action

Amisulpride's clinical versatility stems from its distinct effects at varying concentrations, allowing it to target both negative and positive symptoms of schizophrenia.

-

Low-Dose Effects (50-300 mg/day): Presynaptic Autoreceptor Blockade At lower doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors on dopaminergic neurons. These autoreceptors normally function as a negative feedback mechanism, inhibiting dopamine synthesis and release. By antagonizing these receptors, Amisulpride disinhibits the neuron, leading to an increase in dopamine release into the synaptic cleft. This enhancement of dopaminergic neurotransmission is believed to counteract the dopaminergic hypoactivity associated with negative symptoms (e.g., apathy, social withdrawal) and depressive symptoms. Preclinical studies in rats show that low doses (≤ 10 mg/kg) preferentially block these autoreceptors.

-

High-Dose Effects (400-1200 mg/day): Postsynaptic Receptor Blockade At higher therapeutic doses, Amisulpride's concentration in the brain is sufficient to overcome its presynaptic preference and significantly antagonize postsynaptic D2 and D3 receptors in mesolimbic pathways. This action blocks the effects of excessive dopamine, which is the hypothesized mechanism underlying the positive symptoms of schizophrenia (e.g., hallucinations, delusions). This postsynaptic antagonism is apparent in rats at doses of 40-80 mg/kg.

-

Limbic Selectivity A key feature contributing to Amisulpride's atypical status is its preferential blockade of D2/D3 receptors in limbic structures (e.g., nucleus accumbens) compared to the striatum. The striatum is heavily involved in motor control, and high D2 receptor occupancy in this region is associated with extrapyramidal side effects (EPS). Amisulpride's limbic selectivity results in a lower propensity to induce these motor side effects. In vivo studies in rats demonstrated this selectivity, with an ID50 (dose required to inhibit 50% of binding) for displacing [3H]raclopride of 17 mg/kg in the limbic system versus 44 mg/kg in the striatum.

Figure 1: Dose-dependent mechanism of Amisulpride.

Dopamine D2/D3 Receptor Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins. However, emerging evidence indicates the involvement of G-protein-independent pathways mediated by β-arrestin, which may be differentially modulated by various D2/D3 receptor ligands.

Canonical G-Protein Dependent Signaling

Upon activation by dopamine, D2/D3 receptors undergo a conformational change that allows them to couple to and activate inhibitory Gi/o proteins. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), leading to decreased activity of Protein Kinase A (PKA) and modulation of downstream cellular functions. As a competitive antagonist, Amisulpride binds to the D2/D3 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade.

Figure 2: Canonical D2/D3 G-Protein signaling pathway.

Non-Canonical β-Arrestin Dependent Signaling

In addition to G-protein coupling, GPCRs can signal through β-arrestin proteins. Following receptor activation, β-arrestins are recruited to the receptor, leading to desensitization and internalization. However, β-arrestin can also act as a scaffold protein, initiating G-protein-independent signaling cascades. For the D2 receptor, this involves the formation of a complex with β-arrestin 2, which can regulate the Akt/GSK-3β signaling pathway. Interestingly, studies in SH-SY5Y cells have shown that while both Amisulpride and the typical antipsychotic haloperidol are potent D2 receptor antagonists, only Amisulpride enhanced neurite outgrowth and increased the phosphorylation of Akt and GSK-3β. This effect was dependent on β-arrestin 2, suggesting that Amisulpride may act as a biased antagonist, differentially affecting G-protein and β-arrestin-mediated signaling pathways. This unique property may contribute to its atypical profile and potential neuroprotective effects.

References

Amisulpride's binding affinity and functional activity at 5-HT7 receptors.

An In-depth Technical Guide on Amisulpride's Interaction with 5-HT7 Receptors

This guide provides a comprehensive overview of Amisulpride's binding affinity and functional activity at the serotonin 5-HT7 receptor (5-HT7R). It is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this specific pharmacological interaction.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key brain regions associated with mood, learning, and circadian rhythms, such as the thalamus, hypothalamus, and hippocampus. This guide delves into the quantitative and qualitative aspects of Amisulpride's engagement with the 5-HT7 receptor, detailing its binding characteristics, functional consequences, and the experimental methodologies used for their determination.

Binding Affinity at 5-HT7 Receptors

Amisulpride demonstrates high affinity for the human 5-HT7a receptor, an interaction discovered through broad receptor screening. The binding is stereoselective, with the R-enantiomer showing a marked preference for the 5-HT7 receptor compared to the S-enantiomer, which has higher affinity for D2/D3 receptors.

Quantitative Binding Data

The binding affinity of Amisulpride and its enantiomers is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays.

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source(s) |

| Amisulpride (racemic) | human 5-HT7a | [3H]LSD | 11.5 ± 0.7 | |

| Aramisulpride ((R)-enantiomer) | 5-HT7 | Not Specified | 47 | |

| Esamisulpride ((S)-enantiomer) | 5-HT7 | Not Specified | 1,900 | |

| Esamisulpride ((S)-enantiomer) | 5-HT7 | Not Specified | 900 |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a generalized method for determining the binding affinity of a test compound (e.g., Amisulpride) at the 5-HT7 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT7 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human 5-HT7 receptor.

-

Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]LSD.

-

Test Compound: Amisulpride.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT7 ligand like serotonin or SB-269970.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT7 receptor in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration. Store at -80°C until use.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding control, and the membrane preparation.

-

Competition Wells: Add assay buffer, radioligand, serial dilutions of the test compound (Amisulpride), and the membrane preparation.

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. Scholarly Article or Book Chapter | Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo | ID: b2774394r | Carolina Digital Repository [cdr.lib.unc.edu]

A Technical Guide to the Pharmacological Differences Between Amisulpride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Amisulpride, an atypical antipsychotic and antidepressant, is administered clinically as a racemate, a 50:50 mixture of its two stereoisomers: (S)-amisulpride (esamisulpride) and (R)-amisulpride (aramisulpride). However, extensive research has revealed that the pharmacological activity of amisulpride is highly stereoselective. The individual enantiomers possess distinct receptor binding profiles and functional activities, which contribute differently to the drug's overall therapeutic effects. This guide provides an in-depth analysis of these differences, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate their unique contributions to neuropharmacology.

Receptor Binding Affinity

The primary pharmacological distinction between the amisulpride enantiomers lies in their differential affinity for dopamine and serotonin receptors. The (S)-enantiomer is a potent dopamine D2 and D3 receptor antagonist, while the (R)-enantiomer shows preferential affinity for the serotonin 5-HT7 receptor.[1][2] This stereoselectivity is the foundation for their distinct clinical effects.

The pharmacology of amisulpride is enantiomer-specific, with antagonist activity at the 5-HT7 receptor residing primarily in the (R)-enantiomer (aramisulpride), and antagonist activity at the D2 receptor residing in the (S)-enantiomer (esamisulpride).[1] Specifically, aramisulpride is the more potent enantiomer for the 5-HT7 receptor, while esamisulpride is the more potent enantiomer for the D2 receptor.[1] (S)-amisulpride binds to D2/D3 receptors with nearly 40-fold greater potency than the (R)-enantiomer.[2] Conversely, the 5-HT7 receptor exhibits a striking preference for the (R)-enantiomer.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT7 Receptor |

| (S)-Amisulpride (Esamisulpride) | 4.0 - 4.43 | 0.72 | 900 - 1,900 |

| (R)-Amisulpride (Aramisulpride) | 140 | Not specified | 47 |

| Racemic Amisulpride | 2.8 - 3.0 | 3.2 - 3.5 | 11.5 - 44 |

| Note: Ki values represent the inhibition constant; a lower value indicates higher binding affinity. Data compiled from multiple sources may show slight variations. |

graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph "Amisulpride Enantiomers" S_Amisulpride [label="(S)-Amisulpride\n(Esamisulpride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Amisulpride [label="(R)-Amisulpride\n(Aramisulpride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end subgraph "Primary Receptor Targets" D2 [label="Dopamine D2\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; D3 [label="Dopamine D3\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; HT7 [label="Serotonin 5-HT7\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; end S_Amisulpride --o D2 [label=" High Affinity\n (Ki = 4.4 nM)", color="#4285F4", penwidth=3, fontcolor="#202124"]; S_Amisulpride --o D3 [label=" High Affinity\n (Ki = 0.72 nM)", color="#4285F4", penwidth=3.5, fontcolor="#202124"]; S_Amisulpride --o HT7 [label=" Low Affinity\n (Ki = 1900 nM)", color="#4285F4", penwidth=0.5, style=dashed, fontcolor="#5F6368"]; R_Amisulpride --o HT7 [label=" High Affinity\n (Ki = 47 nM)", color="#EA4335", penwidth=3, fontcolor="#202124"]; R_Amisulpride --o D2 [label=" Low Affinity\n (Ki = 140 nM)", color="#EA4335", penwidth=0.5, style=dashed, fontcolor="#5F6368"];

}

Functional Activity and Signaling Pathways

Both enantiomers act as antagonists at their respective high-affinity receptors. The clinical effects of racemic amisulpride are dose-dependent, a phenomenon that can be explained by the distinct actions of its enantiomers and their targets.

-

Antipsychotic Action ((S)-Amisulpride) : At higher doses (e.g., 400–800 mg), the potent blockade of postsynaptic D2 and D3 receptors in the limbic system by (S)-amisulpride is responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia. This antagonism inhibits the G-protein coupled signaling cascade that leads to a reduction in cyclic AMP (cAMP).

-

Action on Negative Symptoms & Depression :

-

Presynaptic Autoreceptor Blockade : At low doses (e.g., 50 mg), (S)-amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally inhibit dopamine release; their blockade leads to increased dopaminergic neurotransmission, which is thought to alleviate negative and depressive symptoms.

-

5-HT7 Receptor Antagonism : The antagonism of 5-HT7 receptors by (R)-amisulpride is believed to be a key mechanism for the antidepressant effects of amisulpride. Studies using 5-HT7 receptor knockout mice have shown that these animals do not exhibit an antidepressant response to amisulpride, supporting the critical role of this receptor in its antidepressant action.

-

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for the amisulpride enantiomers is typically performed using radioligand binding assays. This technique measures the displacement of a specific radiolabeled ligand from a receptor by the test compound (e.g., (S)- or (R)-amisulpride).

Detailed Methodology

-

Membrane Preparation :

-

Cells recombinantly expressing the human receptor of interest (e.g., D2 or 5-HT7) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay :

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added: the prepared receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-lysergic acid diethylamide for 5-HT7 receptors), and varying concentrations of the unlabeled competitor drug (e.g., esamisulpride or aramisulpride).

-

The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection :

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with bound radioligand while unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity retained on them is quantified using a scintillation counter.

-

-

Data Analysis :

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Pharmacokinetics

Racemic amisulpride has an oral bioavailability of 48% and an elimination half-life of approximately 12 hours. It is minimally metabolized and primarily excreted unchanged by the kidneys. While detailed comparative pharmacokinetic data for the individual enantiomers are not extensively covered in initial screens, the development of non-racemic formulations like SEP-4199 (an 85:15 ratio of aramisulpride to esamisulpride) demonstrates that the distinct pharmacological profiles can be leveraged by altering the enantiomeric ratio to achieve a desired clinical outcome. This approach aims to maximize the 5-HT7-mediated antidepressant effects from aramisulpride while providing a lower, but still potentially therapeutic, level of D2 blockade from esamisulpride to manage symptoms of bipolar depression with a reduced risk of extrapyramidal side effects.

Clinical Implications and Future Directions

The profound pharmacological differences between (S)- and (R)-amisulpride have significant clinical implications. The antipsychotic efficacy of the racemate is driven by (S)-amisulpride, whereas the antidepressant activity is a composite of low-dose (S)-amisulpride activity on autoreceptors and the distinct 5-HT7 antagonism of (R)-amisulpride.

This understanding has paved the way for the development of "enantiopure" or "enantio-enriched" formulations. The development of SEP-4199, a non-racemic 85:15 mixture of (R)- and (S)-amisulpride, is a prime example of this translational science. This specific ratio was designed to enhance the 5-HT7-mediated antidepressant effects while minimizing D2-related side effects, offering a novel therapeutic strategy for mood disorders like bipolar depression. This approach highlights a sophisticated strategy in drug development where, instead of creating a new molecule, the therapeutic profile of an existing one is optimized by adjusting the ratio of its enantiomers.

References

A Deep Dive into the Limbic Selectivity of Amisulpride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide offers a comprehensive examination of the evidence and methodologies used to establish the limbic selectivity of the atypical antipsychotic, Amisulpride. By preferentially targeting the limbic system, Amisulpride provides a unique therapeutic advantage in the management of schizophrenia.

Amisulpride, a substituted benzamide derivative, is distinguished by its high affinity for dopamine D2 and D3 receptors.[1][2][3] Its clinical efficacy in treating both positive and negative symptoms of schizophrenia, coupled with a reduced risk of extrapyramidal side effects, is largely attributed to its selective action on the brain's limbic circuitry over the striatum.[4][5] This guide synthesizes key preclinical and clinical findings, details the experimental protocols for assessing this selectivity, and presents the quantitative data that forms the basis of our understanding.

Core Mechanism of Limbic Selectivity

Amisulpride's unique profile stems from a dose-dependent dual action. At lower doses (≤ 10 mg/kg in rats), it preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for the negative feedback regulation of dopamine synthesis and release. This blockade leads to an increase in dopaminergic transmission, which is thought to alleviate the negative symptoms of schizophrenia. At higher therapeutic doses (40-80 mg/kg in rats), Amisulpride acts as an antagonist at postsynaptic D2 and D3 receptors, primarily in the limbic system, to control the positive symptoms of psychosis.

This limbic preference is a key differentiator from typical antipsychotics like haloperidol, which show similar potency in both striatal and limbic regions, often leading to motor side effects. The selectivity of Amisulpride is further supported by its lack of significant affinity for serotonin, alpha-adrenergic, histamine, or cholinergic receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data that substantiates the limbic selectivity of Amisulpride.

| Receptor Subtype | Amisulpride Ki (nM) | Reference Compound Ki (nM) | Notes |

| Dopamine D2 | 2.8 - 4.43 | Haloperidol: ~1-2 | High affinity for D2 receptors. |

| Dopamine D3 | 0.72 - 3.5 | Haloperidol: ~1-5 | High and comparable affinity for D3 receptors. |

| Serotonin 5-HT2A | >1000 | Risperidone: ~0.16-0.5 | Amisulpride has negligible affinity for 5-HT2A receptors, distinguishing its mechanism from other atypical antipsychotics. |

| Serotonin 5-HT7 | 11.5 | - | Potent antagonism at 5-HT7 receptors may contribute to its antidepressant effects. |

Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride.

| Brain Region | Amisulpride ID50 (mg/kg) | Haloperidol ID50 (mg/kg) | Notes |

| Limbic System | 17 | Similar to striatum | Amisulpride demonstrates a preferential inhibition of [3H]raclopride binding in the limbic system of rats. |

| Striatum | 44 | Similar to limbic system | The higher ID50 in the striatum indicates lower binding affinity in this region compared to the limbic system. |

Table 2: In Vivo Receptor Binding Selectivity of Amisulpride in Rats.

| Brain Region | Amisulpride Occupancy (%) | Notes |

| Temporal Cortex | 82 | Significantly higher occupancy in limbic cortical regions compared to the striatum in patients treated with a mean dose of 406 mg/day. |

| Thalamus | 78 | Demonstrates preferential binding in extrastriatal regions. |

| Striatum | 56 | Moderate occupancy in the striatum is consistent with a lower risk of extrapyramidal symptoms. |

Table 3: In Vivo D2/D3 Receptor Occupancy of Amisulpride in Humans (SPET Study).

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the limbic selectivity of Amisulpride.

Receptor Binding Assays

These assays determine the affinity of a drug for specific receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of Amisulpride for dopamine D2 and D3 receptors.

-

Materials:

-

Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors.

-

Competitor: Amisulpride at various concentrations.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Glass fiber filters and a scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with [3H]Spiperone and varying concentrations of Amisulpride. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of (+)-butaclamol.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Amisulpride that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To compare the effect of Amisulpride on dopamine release in the nucleus accumbens (limbic) and the striatum.

-

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Microdialysis Probes: Concentric probes with a semi-permeable membrane.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Procedure:

-

Probe Implantation: Stereotaxically implant guide cannulae targeting the nucleus accumbens and the contralateral striatum.

-

Microdialysis: After a recovery period, insert the microdialysis probe and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) before and after systemic administration of Amisulpride or vehicle.

-

Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.

-

-

Data Analysis: Express the concentration of dopamine and its metabolites as a percentage of the baseline levels for each animal. Compare the time course and magnitude of changes between the nucleus accumbens and the striatum.

Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPET)

These in vivo imaging techniques are used to measure receptor occupancy in the human brain.

-

Objective: To determine the percentage of D2/D3 receptors occupied by Amisulpride in different brain regions of patients.

-

Materials:

-

Subjects: Patients with schizophrenia treated with Amisulpride and healthy control subjects.

-

Radiotracer: [123I]epidepride (for SPET) or a suitable 11C or 18F-labeled D2/D3 antagonist (for PET).

-

Imaging System: SPET or PET scanner.

-

-

Procedure:

-

Radiotracer Administration: Administer a bolus injection of the radiotracer.

-

Image Acquisition: Acquire dynamic scan data over several hours.

-

Image Analysis:

-

Co-register the emission scans with an anatomical MRI for accurate region of interest (ROI) delineation (e.g., striatum, temporal cortex, thalamus).

-

Use a reference region (e.g., cerebellum, which has a negligible density of D2/D3 receptors) to estimate non-specific binding.

-

Apply a kinetic model (e.g., simplified reference region model) to calculate the binding potential (BPND) in each ROI.

-

-

-

Data Analysis: Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (BPND_control - BPND_patient) / BPND_control. Compare occupancy levels across different brain regions.

Animal Behavioral Models

These models are used to assess the antipsychotic-like effects of drugs.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex (Model for Positive Symptoms):

-

Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia.

-

Apparatus: A startle chamber with a loudspeaker and a sensor to measure the startle response.

-

Procedure: Place the animal in the chamber. Present a series of trials: a strong startling stimulus (pulse) alone, a weak non-startling stimulus (prepulse) followed by the pulse, and the prepulse alone.

-

Data Analysis: Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotics that are effective against positive symptoms typically reverse deficits in PPI induced by psychomimetic drugs (e.g., apomorphine, ketamine).

-

-

Social Interaction Test (Model for Negative Symptoms):

-

Rationale: Social withdrawal is a core negative symptom of schizophrenia.

-

Apparatus: A novel, open-field arena.

-

Procedure: Place two unfamiliar animals (e.g., rats) in the arena and record their social behaviors (e.g., sniffing, following, grooming) for a set period.

-

Data Analysis: Score the duration and frequency of social interactions. Drugs that are effective against negative symptoms are expected to increase social interaction in animal models exhibiting social deficits.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to Amisulpride's mechanism of action and the experimental workflows used to study it.

Caption: Dose-dependent mechanism of Amisulpride at dopaminergic synapses.

Caption: Experimental workflow for investigating limbic selectivity.

Caption: Simplified D2 receptor signaling pathway antagonized by Amisulpride.

Conclusion

The limbic selectivity of Amisulpride is a well-documented phenomenon supported by a robust body of preclinical and clinical evidence. Its preferential action on presynaptic D2/D3 autoreceptors at low doses and postsynaptic D2/D3 receptors in the limbic system at higher doses provides a clear rationale for its efficacy in treating both negative and positive symptoms of schizophrenia with a favorable side effect profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Amisulpride and the development of future antipsychotics with enhanced regional selectivity in the brain. This targeted approach holds significant promise for improving therapeutic outcomes and the quality of life for individuals with schizophrenia.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 5. Analysis of D2 dopamine receptor occupancy with quantitative SPET using the high-affinity ligand [123I]epidepride: resolving conflicting findings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amisulpride's Differential Effects on Presynaptic and Postsynaptic Dopamine Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Amisulpride is a substituted benzamide atypical antipsychotic characterized by a unique, dose-dependent pharmacological profile. Its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia is attributed to its selective, high-affinity antagonism of dopamine D2 and D3 receptors. Crucially, amisulpride exhibits a dichotomous action: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine neurotransmission, which is hypothesized to alleviate negative symptoms. At higher doses, it acts as a conventional antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, thereby mitigating the positive symptoms of psychosis. This document provides a comprehensive technical overview of amisulpride's receptor pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Molecular Pharmacology and Binding Profile

Amisulpride's primary mechanism of action is its selective antagonism of dopamine D2 and D3 receptors, with no significant affinity for D1, D4, or D5 receptor subtypes, nor for serotonergic, adrenergic, histaminic, or cholinergic receptors[1][2][3]. This high selectivity contributes to its "atypical" profile and favorable side-effect profile compared to classical neuroleptics[3][4].

In vitro binding studies have established amisulpride's high affinity for both D2 and D3 receptors. The binding affinity is stereoselective, with the S-(-)-enantiomer being the more active form.

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki) of racemic amisulpride and its individual enantiomers for human and rat dopamine receptors.

Table 1: Binding Affinity (Ki, nM) of Racemic Amisulpride

| Receptor Subtype | Reported Ki (nM) | Species | Source |

| Human D2 | 2.8 | Human | |

| Human D3 | 3.2 | Human | |

| Rat D3 | ~3.0 | Rat |

Table 2: Stereoselective Binding Affinity (Ki, nM) of Amisulpride Enantiomers

| Enantiomer | Receptor Subtype | Reported Ki (nM) | Species | Source |

| S-(-)-amisulpride (esamisulpride) | Human D2 | 4.43 | Human | |

| R-(+)-amisulpride (aramisulpride) | Human D2 | 140 | Human | |

| S-(-)-amisulpride (esamisulpride) | Rat D3 | 0.72 | Rat | |

| R-(+)-amisulpride (aramisulpride) | Rat D3 | 13.9 | Rat |

Note: S-(-)-amisulpride is approximately 32-fold more potent at the human D2 receptor and 19-fold more potent at the rat D3 receptor than its R-(+)-enantiomer.

Dose-Dependent Dichotomy: Presynaptic vs. Postsynaptic Action

The clinical versatility of amisulpride stems from its dose-dependent effects on dopamine neurotransmission.

-

Low Doses (50-300 mg/day, clinical): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide a negative feedback signal, inhibiting dopamine synthesis and release. By antagonizing these receptors, amisulpride disinhibits the dopaminergic neuron, leading to enhanced dopamine release into the synapse. This mechanism is thought to underpin its efficacy against the negative symptoms of schizophrenia.

-

High Doses (400-1200 mg/day, clinical): At higher concentrations, amisulpride's effects extend to the more numerous postsynaptic D2/D3 receptors. Blockade of these receptors in mesolimbic pathways reduces dopaminergic hyperactivity, which is the established mechanism for treating the positive symptoms of psychosis (e.g., hallucinations, delusions).

Figure 1: Dose-dependent mechanism of amisulpride.

Quantitative In Vivo and Clinical Data

Animal models and human imaging studies provide quantitative evidence for this dual action.

Table 3: Dose-Dependent Effects of Amisulpride in Preclinical and Clinical Studies

| Parameter | Low Dose | High Dose | Species | Finding | Source |

| Preclinical (Rat) | |||||

| Autoreceptor Blockade (Apomorphine-induced yawning) | ED50 = 0.19 mg/kg | - | Rat | Preferential blockade of presynaptic effects. | |

| Postsynaptic Blockade (Apomorphine-induced hypermotility) | - | ED50 = 30 mg/kg | Rat | Postsynaptic effects require much higher doses. | |

| Dopamine Release (Olfactory Tubercle) | ED50 = 3.7 mg/kg | - | Rat | Increased dopamine release indicates autoreceptor blockade. | |

| Postsynaptic Effect (Striatal Acetylcholine levels) | - | ED50 ≈ 60 mg/kg | Rat | Postsynaptic antagonism apparent at higher doses. | |

| Clinical (Human) | |||||

| Negative Symptoms | 50 - 300 mg/day | - | Human | Effective dose range for predominant negative symptoms. | |

| Positive Symptoms | - | 400 - 1200 mg/day | Human | Effective dose range for acute positive symptoms. | |

| Striatal D2 Occupancy (SPECT) | Mean: 228.6 mg/day | Mean: 666.7 mg/day | Human | Occupancy is significantly lower at low doses. | |

| Striatal D2 Occupancy (PET) | - | 43-90% | Human | High occupancy is achieved at therapeutic doses. |

Key Experimental Protocols

The characterization of amisulpride's pharmacology relies on standardized in vitro and in vivo assays.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a standard procedure for determining the binding affinity of amisulpride for D2/D3 receptors.

-

Receptor Preparation:

-

Utilize cell membranes from a stable cell line (e.g., CHO-K1, HEK293) recombinantly expressing the human dopamine D2 or D3 receptor.

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]raclopride) near its Kd value.

-

Add increasing concentrations of unlabeled amisulpride (the competitor), typically in a logarithmic series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, use a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.

-

Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of amisulpride.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of amisulpride that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay.

Protocol: In Vivo Microdialysis for Dopamine Release

This protocol describes a method to measure the effect of amisulpride on extracellular dopamine levels in the brain of a live animal, providing functional evidence of presynaptic autoreceptor blockade.

-

Surgical Procedure:

-

Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting a dopamine-rich brain region (e.g., nucleus accumbens or striatum).

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

-

Drug Administration:

-

Administer a low dose of amisulpride (e.g., 5-10 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Quantify the dopamine peak by comparing it to known standards.

-

-

Data Analysis:

-

Express dopamine concentrations as a percentage of the average baseline concentration.

-

Compare the time course of dopamine levels between the amisulpride-treated and vehicle-treated groups using statistical analysis (e.g., two-way ANOVA). An increase in dopamine levels post-amisulpride administration indicates presynaptic autoreceptor blockade.

-

Postsynaptic Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a receptor antagonist, high-dose amisulpride blocks dopamine from binding to the postsynaptic receptor, thereby preventing this signaling cascade and attenuating the downstream effects of excessive dopamine.

Figure 3: Amisulpride's antagonism of D2 receptor signaling.

Conclusion

Amisulpride's pharmacological profile is distinguished by its high selectivity for D2/D3 dopamine receptors and its unique dose-dependent bimodal action. At low doses, it acts as a presynaptic antagonist, enhancing dopaminergic neurotransmission, which correlates with its efficacy in treating negative symptoms. At high doses, it functions as a postsynaptic antagonist, reducing dopaminergic hyperactivity, which is essential for its antipsychotic effects on positive symptoms. This dual mechanism, combined with its preferential action in the limbic system, provides a clear pharmacological basis for its classification as an atypical antipsychotic with a broad spectrum of clinical efficacy. The experimental data and methodologies outlined herein provide a robust framework for understanding and further investigating this important therapeutic agent.

References

- 1. Extrapyramidal side effects with low doses of amisulpride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Off-Target Binding Profile of Amisulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro off-target binding profile of Amisulpride, a substituted benzamide with atypical antipsychotic and antidepressant properties. Understanding the off-target interactions of a drug candidate is crucial for predicting potential side effects and uncovering novel therapeutic applications. This document summarizes the binding affinities of Amisulpride at various central nervous system (CNS) receptors and ion channels, details the experimental methodologies used for these determinations, and visualizes key signaling pathways and experimental workflows.

Quantitative Off-Target Binding Data

Amisulpride is well-known for its high affinity and selectivity for dopamine D2 and D3 receptors. However, in vitro screening has revealed interactions with other receptors, most notably serotonin 5-HT7 and 5-HT2B receptors, which are thought to contribute to its therapeutic effects, particularly its antidepressant properties. The following tables summarize the quantitative binding data for Amisulpride and its enantiomers at various on- and off-target sites.

Table 1: Binding Affinity of Racemic Amisulpride at Primary and Off-Target Receptors

| Target | K_i_ (nM) | IC_50_ (nM) | Species | Assay Type | Reference(s) |

| Dopamine D_2_ | 2.8 - 3 | - | Human | Radioligand Binding | [1][2] |

| Dopamine D_3_ | 3.2 - 3.5 | - | Human | Radioligand Binding | [1][2] |

| Serotonin 5-HT_7a_ | 11.5 | - | Human | Radioligand Binding | [2] |

| Serotonin 5-HT_2B_ | 13 | - | Human | Radioligand Binding | |

| GHB Receptor | - | 50 | Rat | Radioligand Binding | |

| Adrenergic α_2A_ | 290 (esamisulpride) | - | Human | Radioligand Binding | |

| Adrenergic α_2C_ | 170 (esamisulpride) | - | Human | Radioligand Binding | |

| Serotonin 5-HT_2A_ | 430 (esamisulpride) | - | Human | Radioligand Binding |

Table 2: Stereoselective Binding of Amisulpride Enantiomers

| Enantiomer | Target | K_i_ (nM) | Species | Assay Type | Reference(s) |

| (S)-amisulpride (esamisulpride) | Dopamine D_2_ | ~1.1 | Human | Radioligand Binding | |

| (R)-amisulpride (aramisulpride) | Dopamine D_2_ | ~900 | Human | Radioligand Binding | |

| (S)-amisulpride (esamisulpride) | Serotonin 5-HT_7_ | ~1860 | Human | Radioligand Binding | |

| (R)-amisulpride (aramisulpride) | Serotonin 5-HT_7_ | 22 - 47 | Human | Radioligand Binding |

Table 3: Receptors with Negligible Affinity for Amisulpride

| Receptor Class | Specific Receptors | Reference(s) |

| Dopaminergic | D_1_, D_4_, D_5_ | |

| Serotonergic | 5-HT_1A_, 5-HT_2A_ (racemic) | |

| Adrenergic | α_1_ | |

| Histaminergic | H_1_ | |

| Cholinergic | Muscarinic | |

| Sigma | - |

Table 4: Interaction of Amisulpride with Cardiac Ion Channels

| Channel | IC_50_ (µM) | Species/Cell Line | Assay Type | Reference(s) |

| hERG (K_v_11.1) | ~100 | Guinea Pig Cardiomyocytes | Electrophysiology |

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (K_i_) of Amisulpride for a target receptor by measuring the displacement of a specific radiolabeled ligand.

Materials:

-

Test Compound: Amisulpride

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D_2_ receptors, [³H]LSD for 5-HT_7a_ receptors).

-

Receptor Source: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK-293 or CHO cells).

-

Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl based buffers with specific ions).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are cultured, harvested, and homogenized to prepare a membrane fraction containing the receptors.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its K_d_ value), and varying concentrations of the test compound (Amisulpride).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition binding curve. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vitro Electrophysiology for Ion Channel Activity

Patch-clamp electrophysiology is the gold-standard method for assessing the effect of a compound on ion channel function.

Objective: To determine the inhibitory concentration (IC_50_) of Amisulpride on a specific cardiac ion channel, such as the hERG channel.

Materials:

-

Test Compound: Amisulpride

-

Cell Line: A mammalian cell line stably expressing the ion channel of interest (e.g., HEK-293 cells expressing the hERG channel).

-

Patch-clamp Rig: An electrophysiology setup including a microscope, micromanipulators, an amplifier, and a data acquisition system.

-

Pipettes and Solutions: Glass micropipettes and specific intracellular and extracellular solutions to isolate the current of interest.

Procedure:

-

Cell Preparation: Cells expressing the target ion channel are cultured on coverslips.

-

Patch-clamp Recording: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion currents.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest.

-

Compound Application: The test compound (Amisulpride) is applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition: The ion currents are recorded before and after the application of the compound.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC_50_ value is then determined by fitting the concentration-response data to a logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with Amisulpride's off-target interactions and a typical experimental workflow.

Caption: A typical workflow for a radioligand binding assay.

Caption: Amisulpride's antagonistic action on the 5-HT7 receptor signaling pathway.

Caption: Amisulpride's antagonistic effect on the 5-HT2B receptor signaling cascade.

Discussion and Conclusion

The in vitro off-target binding profile of Amisulpride reveals a degree of polypharmacology that likely contributes to its unique clinical profile. While its primary action is potent antagonism of D_2_ and D_3_ receptors, its affinity for 5-HT_7_ and 5-HT_2B_ receptors at therapeutically relevant concentrations is significant. The antagonism of the 5-HT_7_ receptor, in particular, is strongly implicated in its antidepressant effects. Notably, the stereochemistry of Amisulpride plays a crucial role in its receptor interactions, with the (S)-enantiomer being more potent at D_2_ receptors and the (R)-enantiomer showing higher affinity for 5-HT_7_ receptors.

Amisulpride demonstrates a favorable safety profile with respect to many common off-targets, showing negligible binding to a range of other receptors, which likely accounts for the lower incidence of certain side effects compared to other antipsychotics. However, its interaction with the hERG channel, albeit at a relatively high concentration, warrants consideration in the context of cardiac safety.

This technical guide provides a consolidated resource for researchers and drug development professionals to understand the in vitro off-target binding characteristics of Amisulpride. The presented data and methodologies offer a foundation for further investigation into the nuanced pharmacology of this compound and for the development of future CNS therapies with improved efficacy and safety profiles.

References

Discovery and development history of Amisulpride

An In-depth Technical Guide to the Discovery and Development of Amisulpride

Introduction

Amisulpride is an atypical antipsychotic of the substituted benzamide class, distinguished by its unique, dose-dependent mechanism of action.[1] It is utilized in the treatment of acute and chronic schizophrenic disorders, addressing both positive and negative symptoms, and is also effective in treating dysthymia.[2][3] Unlike many other atypical antipsychotics, amisulpride's therapeutic effects are primarily mediated through selective antagonism of dopamine D2 and D3 receptors, with minimal interaction with other neurotransmitter systems.[4][5] This document provides a comprehensive technical overview of the discovery, synthesis, pharmacological profile, and clinical development of amisulpride for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Amisulpride, chemically known as (RS)-4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide, was first patented in 1979. Its development emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity.

Synthesis Pathway: The synthesis of amisulpride is a multi-step process. One common pathway involves the following key transformations:

-

Starting Material: The synthesis often begins with 2-methoxy-4-amino-5-ethyl-thio benzoic acid.

-

Oxidation: This intermediate is oxidized to form 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid. This step is crucial for creating the ethylsulfonyl group characteristic of amisulpride. Common oxidizing agents include hydrogen peroxide in acetic acid.

-

Coupling/Condensation: The resulting carboxylic acid is then coupled with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. This reaction is typically activated by converting the carboxylic acid to a more reactive intermediate, for example, by using ethyl chloroformate in the presence of a base like triethylamine, before adding the amine component.

Alternative synthetic routes have been developed to improve yield and purity, sometimes starting from 4-amino-salicylic-acid and involving methylation, thiocyanation, ethylation, hydrolysis, and oxidation before the final condensation step.

Pharmacodynamics

Amisulpride's clinical efficacy is rooted in its selective and dose-dependent interaction with dopamine receptors, primarily D2 and D3 subtypes. It has a notable preference for receptors in the limbic system over the striatum, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Mechanism of Action

Amisulpride exhibits a dual, dose-dependent effect on the dopaminergic system:

-

Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally provide negative feedback, inhibiting dopamine synthesis and release. By blocking them, amisulpride enhances dopaminergic transmission. This disinhibitory effect is believed to be responsible for its efficacy against the negative and depressive symptoms of schizophrenia and in the treatment of dysthymia.

-

High Doses (400-1200 mg/day): At higher concentrations, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors. This action blocks excessive dopamine signaling, which is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

Recent research has also identified amisulpride as a potent antagonist of serotonin 5-HT7A and 5-HT2B receptors. The antagonism of 5-HT7A receptors, in particular, may contribute to its antidepressant effects, as this target is implicated in mood regulation.

Signaling Pathway Diagrams

Caption: Low-dose amisulpride action on presynaptic autoreceptors.

Caption: High-dose amisulpride action on postsynaptic receptors.

Receptor Binding Profile

Amisulpride demonstrates high affinity and selectivity for D2 and D3 receptors. It has negligible affinity for D1, D4, and D5 dopamine receptor subtypes, as well as for serotonergic (except 5-HT7A and 5-HT2B), adrenergic, histaminergic, or cholinergic receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 2.8 - 3.0 | |

| Dopamine D3 | 3.2 - 3.5 | |

| Serotonin 5-HT7A | 11.5 | |

| Serotonin 5-HT2B | 13 |

Pharmacokinetics

Studies in healthy volunteers have characterized the pharmacokinetic profile of amisulpride.

| Parameter | Value | Reference |

| Absorption | ||

| Oral Bioavailability | 48% | |

| Time to Peak Plasma (Tmax) | Two peaks: ~1 hour and 3-4 hours | |

| Distribution | ||

| Volume of Distribution (Vd) | 5.8 L/kg | |

| Plasma Protein Binding | 16% | |

| Metabolism | ||

| Extent | Minimal | |

| Elimination | ||

| Elimination Half-life (t1/2) | ~12 hours | |

| Excretion | Primarily renal, mostly as unchanged drug |

Clinical Development and Efficacy

Amisulpride has undergone extensive clinical evaluation for the treatment of schizophrenia and dysthymia.

Schizophrenia

Clinical trials have established amisulpride's efficacy in treating both the positive and negative symptoms of schizophrenia.

-

Positive Symptoms: At higher doses (400-800 mg/day), amisulpride is effective in managing acute psychotic episodes. A dose-ranging study demonstrated that 400 mg/day and 800 mg/day were the most effective doses for positive symptoms, with a bell-shaped dose-response curve observed. In a meta-analysis of 15 antipsychotics, amisulpride was ranked as highly effective in treating schizophrenic symptoms.

-

Negative Symptoms: At lower doses (50-300 mg/day), amisulpride has shown efficacy in treating primary negative symptoms. This is a key differentiating feature, as negative symptoms are often less responsive to other antipsychotic agents. Studies have shown that amisulpride's effect on negative symptoms is linked to its ability to enhance dopaminergic transmission at these lower doses.

| Clinical Trial (Schizophrenia) | Design | Dosage | Key Findings | Reference |

| Dose-Ranging Study | 4-week, double-blind, randomized vs. Haloperidol | Amisulpride (100, 400, 800, 1200 mg/day), Haloperidol (16 mg/day) | 400 and 800 mg/day doses were most effective for positive symptoms. Less extrapyramidal side effects than haloperidol. | |

| EUFEST (First-Episode Schizophrenia) | Randomized trial vs. Haloperidol, Olanzapine, Quetiapine, Ziprasidone | Standard doses | Amisulpride had a significantly lower discontinuation rate than haloperidol. | |

| Dose-Response Meta-Analysis | Meta-analysis of 68 studies | Various | ED95 (95% effective dose) for positive symptoms was 537 mg/day. |

Dysthymia and Depression

Low-dose amisulpride (typically 50 mg/day) is an established treatment for dysthymia.

-

Efficacy in Dysthymia: Multiple placebo-controlled, double-blind trials have demonstrated the superiority of amisulpride (50 mg/day) over placebo in reducing symptoms of dysthymia. Its efficacy has been shown to be comparable to tricyclic antidepressants like imipramine and selective serotonin reuptake inhibitors (SSRIs).

-

Depressive Symptoms in Schizophrenia: Amisulpride has also been shown to be effective in treating secondary depressive symptoms in patients with schizophrenia.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon foundational research. Below are generalized protocols for key experimental assays used in the development of amisulpride.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of amisulpride for specific neurotransmitter receptors (e.g., dopamine D2, D3).

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the specific human receptor subtype of interest (e.g., CHO cells transfected with D2 or D3 receptor DNA).

-

Radioligand Binding: A known concentration of a specific radioligand (e.g., [3H]raclopride for D2/D3 receptors) is incubated with the prepared membranes.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (amisulpride).

-

Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of amisulpride that inhibits 50% of the specific radioligand binding (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for an in vitro competitive receptor binding assay.

Protocol 2: Pivotal Phase III Clinical Trial Design (Example)

Objective: To evaluate the efficacy and safety of amisulpride compared to a standard-of-care antipsychotic in patients with acute exacerbation of schizophrenia.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

-

Patient Population: Patients aged 18-65 with a DSM-IV diagnosis of schizophrenia experiencing an acute psychotic episode.

-

Randomization: Eligible patients are randomized to receive either fixed-dose amisulpride (e.g., 800 mg/day) or a fixed dose of an active comparator (e.g., haloperidol 16 mg/day).

-

Treatment Period: A duration of 4 to 8 weeks.

-

Primary Efficacy Endpoint: The change from baseline to endpoint in the total score of a standardized rating scale, such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).

-

Secondary Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scores, and safety assessments.

-

Safety and Tolerability Assessment: Monitored through adverse event reporting, vital signs, ECGs, laboratory tests, and assessment of extrapyramidal symptoms (e.g., using the Simpson-Angus Scale).

-

Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change in the primary endpoint score, using methods like Analysis of Covariance (ANCOVA) with baseline score as a covariate.

Conclusion

The development of amisulpride represents a significant advancement in antipsychotic therapy. Its discovery as a substituted benzamide and subsequent characterization revealed a unique pharmacological profile centered on selective, dose-dependent modulation of the dopaminergic system. Through rigorous preclinical and clinical development, amisulpride has been established as a versatile and effective treatment for the multifaceted symptoms of schizophrenia and for dysthymia. Its preferential action in the limbic system and distinct low-dose and high-dose mechanisms provide a valuable therapeutic option with a generally favorable tolerability profile. Continued research into its interactions with targets like the 5-HT7A receptor may further elucidate its full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Amisulpride